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PI3Kalpha/mTOR-IN-1 - 1013098-90-2

PI3Kalpha/mTOR-IN-1

Catalog Number: EVT-255485
CAS Number: 1013098-90-2
Molecular Formula: C₁₆H₁₈N₆O
Molecular Weight: 310.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI3Kα/mTOR-IN-1 is a potent PI3Kα/mTOR dual inhibitor, with an IC50 of 7 nM for PI3Kα, and Kis of 10.6 nM and 12.5 nM for mTOR and PI3Kα, respectively.
Overview

PI3Kalpha/mTOR-IN-1 is a compound that targets the phosphoinositide 3-kinase alpha and mammalian target of rapamycin pathways, which are critical in regulating cell growth, proliferation, and survival. These pathways are frequently hyperactivated in various cancers, making them significant targets for therapeutic intervention. The compound has been studied for its potential in treating malignancies by inhibiting key signaling nodes involved in tumorigenesis.

Source

The development of PI3Kalpha/mTOR-IN-1 stems from ongoing research into dual inhibitors of the PI3K and mTOR pathways. Studies have shown that such dual inhibitors can effectively overcome the limitations associated with single-target therapies, particularly regarding feedback activation mechanisms that often occur with isolated mTOR inhibitors .

Classification

PI3Kalpha/mTOR-IN-1 is classified as a dual inhibitor within the broader category of anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. This classification highlights its role in simultaneously inhibiting two critical components of tumor growth and survival mechanisms.

Synthesis Analysis

Methods

The synthesis of PI3Kalpha/mTOR-IN-1 involves several key steps, utilizing various chemical reactions to construct the compound's molecular framework. A notable synthetic route includes the condensation of urea with 4-bromoanthranilic acid to form a quinazolinedione intermediate, which is subsequently transformed through multiple steps into complex derivatives featuring morpholine and aromatic groups .

Technical Details

  1. Initial Reaction: Urea reacts with 4-bromoanthranilic acid under solvent-free conditions to yield quinazolinedione.
  2. Intermediate Formation: This intermediate undergoes further transformations to introduce morpholine groups through a series of coupling reactions, including Suzuki cross-coupling.
  3. Final Product: The final compound is obtained after deprotection and purification steps, yielding a product with significant inhibitory activity against PI3Kalpha.
Molecular Structure Analysis

Structure

The molecular structure of PI3Kalpha/mTOR-IN-1 features a quinazoline core substituted with morpholine and other functional groups that enhance its binding affinity for target proteins. The presence of these substituents is crucial for mimicking adenosine and facilitating interaction with the ATP-binding site of PI3Kalpha.

Data

The structural formula can be represented as follows:

CXXHYYNZZOAAC_{XX}H_{YY}N_{ZZ}O_{AA}

where XXXX, YYYY, ZZZZ, and AAAA denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Condensation Reaction: Urea reacts with 4-bromoanthranilic acid to form quinazolinedione.
  2. Suzuki Coupling: Involves coupling between bromo derivatives and boronic acids to introduce aromatic functionalities.
  3. Deprotection Reactions: Removal of protective groups to yield the final active compound.

Technical Details

These reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and purity. The use of triphosgene as a coupling reagent is also notable in forming carbamides during the synthesis process .

Mechanism of Action

Process

PI3Kalpha/mTOR-IN-1 exerts its pharmacological effects by inhibiting both phosphoinositide 3-kinase alpha and mammalian target of rapamycin. By blocking these pathways, the compound disrupts downstream signaling that promotes cell growth and survival.

  1. Inhibition of PI3Kalpha: Prevents phosphorylation of phosphatidylinositol leading to reduced AKT activation.
  2. mTOR Inhibition: Disrupts protein synthesis pathways by inhibiting mTORC1 activity, thereby affecting cell proliferation and survival mechanisms.

Data

Experimental studies have demonstrated that PI3Kalpha/mTOR-IN-1 can inhibit cell lines expressing mutant forms of PI3K at low concentrations (sub-micromolar range), indicating its potency as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its efficacy; thus, studies on its half-life and degradation pathways are essential.
  • Reactivity: Reactivity towards nucleophiles or electrophiles based on functional groups present in its structure.

Relevant data regarding molecular weight, melting point, and spectral characteristics (NMR, IR) further elucidate its chemical nature but require specific experimental results for precise values.

Applications

Scientific Uses

PI3Kalpha/mTOR-IN-1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: As a dual inhibitor, it is explored for treating various malignancies where the PI3K/Akt/mTOR pathway is dysregulated.
  • Research Tool: Used in preclinical studies to understand the mechanistic roles of PI3K and mTOR in cancer biology and resistance mechanisms.
  • Combination Therapies: Investigated alongside other therapeutic agents to enhance efficacy against resistant cancer types .

This compound represents a promising avenue for targeted cancer therapies aimed at overcoming limitations associated with traditional treatment modalities.

Discovery & Development of PI3Kalpha/mTOR-IN-1

Rational Design Strategy for Dual PI3Kα/mTOR Inhibition

The development of PI3Kalpha/mTOR-IN-1 emerged from a sophisticated understanding of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated axis in human cancers that drives tumor growth, survival, and therapy resistance [5] [6]. This pathway's centrality in oncogenesis stems from its regulation of critical cellular processes, including protein synthesis, metabolism, and proliferation. The rationale for dual inhibition hinges on overcoming limitations of single-target agents:

  • Feedback Loop Disruption: Selective mTORC1 inhibitors (e.g., rapalogs) can trigger compensatory activation of upstream PI3K/AKT signaling via loss of S6K-mediated negative feedback, blunting their antitumor efficacy [6] [7].
  • Pathway Redundancy: Oncogenic activation via PIK3CA mutations (e.g., H1047R, E545K) or PTEN loss occurs in diverse cancers (breast, gastric, glioblastoma), creating reliance on both PI3Kα and mTOR nodes [5] [6].
  • Structural Homology Exploitation: The catalytic domains of PI3Kα and mTOR share a high degree of structural similarity in their ATP-binding pockets, enabling the design of single molecules that occupy both sites [3] [7].

PI3Kalpha/mTOR-IN-1 was designed as a Type I ATP-competitive inhibitor targeting the orthosteric ATP-binding site of both kinases. Its core scaffold was optimized to engage key residues in the hinge region (Val2240 in mTOR; Val851 in PI3Kα) and affinity pocket (Lys2187/Glu2190 in mTOR; Lys802/Glu849 in PI3Kα) [7] [10]. This approach aimed to achieve balanced inhibition, suppressing both PI3Kα-driven initiation of the pathway and mTORC1/2-mediated downstream signaling.

Table 1: Key Oncogenic Alterations Driving Dual Inhibition Rationale

Alteration TypeExampleCancer PrevalenceConsequence on Pathway
PIK3CA mutationsH1047R, E545K40% HR+/HER2- breast cancerConstitutive PI3Kα activation
PTEN lossDeletion/mutation>50% advanced prostate cancerUncontrolled PIP3 accumulation
AKT amplificationAKT1 E17K2-5% solid tumorsPersistent AKT activation
mTOR activationTSC1/2 lossRenal, hepatic cancersUnrestricted mTORC1 signaling

Data synthesized from [5] [6].

Structural Optimization for Kinase Selectivity & Binding Affinity

Achieving selective dual inhibition required meticulous scaffold hopping and steric engineering to minimize off-target effects against structurally related kinases, particularly other PI3K isoforms (β, γ, δ) and phosphoinositide 3-kinase-related kinases (PIKKs) like DNA-PK or ATM [3] [7] [10]. Key optimization strategies included:

  • Morpholine-Based Hinge Binding: Incorporation of a bridged morpholine moiety (e.g., (S)-methyl-morpholine) exploited a deeper hydrophobic pocket in mTOR (Leu2354) compared to PI3Kγ (Phe961). This substitution introduced steric clashes with PI3K isoforms while maintaining strong hydrogen bonding to the hinge region Valine backbone in mTOR (bond distance: ~1.8 Å) [7] [9].

  • Solvent-Exposed Region Engineering: Introduction of aryl-urea extensions (e.g., thiophenyl-triazine derivatives) enhanced interactions with the mTOR-specific hydrophobic groove (Ile2163, Pro2169, Leu2185) while improving cellular permeability. Derivatives like Y-2 from related studies showed >50-fold selectivity for mTOR over PI3Kγ [9].

  • Affinity Pocket Optimization: Pyridofuranopyrimidine cores (e.g., PI-103 derivatives) were modified with electron-withdrawing groups to strengthen ionic interactions with Lys2187 in mTOR and Lys802 in PI3Kα. This yielded compounds with IC₅₀ values of <10 nM for both targets [4] [7].

  • Physicochemical Property Modulation: LogP reduction via polar heterocycles (e.g., triazines) improved aqueous solubility without compromising kinase binding. Computational models indicated optimal properties at cLogP 2-4 and TPSA 80-100 Ų for cellular activity [7] [9].

Table 2: Impact of Structural Modifications on Kinase Inhibition Profile

Scaffold ModificationPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity vs PI3KγCellular Potency (EC₅₀, nM)
Unsubstituted morpholine (PI-103)8.45.76-fold120
(S)-methyl-morpholine (PQR620)2.11.8>1000-fold25
Thiophenyl-triazine (Y-2)171.410.252-fold42
Tricyclic pyrimido-pyrrolo-oxazine15.33.7>500-fold18

Data compiled from [4] [7] [9].

Pharmacophore Modeling of PI3Kα/mTOR-IN-1

Pharmacophore modeling validated the critical molecular features enabling dual inhibition. Using the co-crystal structure of PI3Kα with inhibitors like inavolisib (PDB: 8EXV), a seven-feature e-pharmacophore model was generated:

  • Hydrogen Bond Donor (HBD): Targets Glu849 in PI3Kα and Glu2190 in mTOR, forming salt bridges crucial for anchoring the inhibitor.
  • Hydrogen Bond Acceptor (HBA): Interacts with backbone NH of Val851 (PI3Kα) and Val2240 (mTOR) in the hinge region.
  • Hydrophobic Features (3x): Complementary to non-polar pockets (Ile848, Trp780 in PI3Kα; Ile2163, Tyr2225 in mTOR).
  • Aromatic Ring Feature: Engages Tyr836 in PI3Kα and Phe2108 in mTOR via π-π stacking.
  • Excluded Volumes: Defined by residues like Met772 (PI3Kα gatekeeper) to avoid steric clashes [7] [8].

Validation via Güner-Henry (GH) scoring (GH > 0.7) confirmed model robustness in distinguishing active from decoy compounds [8]. Molecular dynamics simulations revealed that PI3Kalpha/mTOR-IN-1 maintains stable interactions (>80% simulation time) with:

  • The hinge region via H-bonds to Val2240 (mTOR) and Val851 (PI3Kα)
  • The affinity pocket salt bridge to Lys2187 (mTOR) and Lys802 (PI3Kα)
  • Hydrophobic subpockets through van der Waals contacts [7] [8]

Binding free energy calculations (MM-GBSA) estimated ΔG values of -42.3 kcal/mol (mTOR) and -38.7 kcal/mol (PI3Kα), correlating with experimental IC₅₀ data. Principal component analysis (PCA) of simulation trajectories further confirmed minimal protein backbone deviation (RMSF < 1.5 Å) in the kinase domains upon inhibitor binding [8].

Table 3: Pharmacophore Features and Target Residue Interactions

Pharmacophore FeaturePI3Kα InteractionmTOR InteractionFunctional Role
H-Bond DonorGlu849 salt bridgeGlu2190 salt bridgeAnchors inhibitor in affinity pocket
H-Bond AcceptorVal851 hingeVal2240 hingeMimics ATP adenine binding
Hydrophobic 1Ile848Ile2163Stabilizes adenine-proximal region
Hydrophobic 2Trp780Tyr2225Forms gatekeeper interaction
Hydrophobic 3Met953Leu2185Binds solvent-exposed region
Aromatic RingTyr836 π-stackingPhe2108 π-stackingEnhances binding specificity

Based on e-pharmacophore models in [7] [8].

Properties

CAS Number

1013098-90-2

Product Name

PI3Kalpha/mTOR-IN-1

IUPAC Name

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C₁₆H₁₈N₆O

Molecular Weight

310.35

InChI

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

VMGMCPMGGFUNMP-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4

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